3-Hydroxy-5-methoxyisonicotinaldehyde

CAS No.: 1289038-89-6

Cat. No.: VC8227570

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289038-89-6 |

|---|---|

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 3-hydroxy-5-methoxypyridine-4-carbaldehyde |

| Standard InChI | InChI=1S/C7H7NO3/c1-11-7-3-8-2-6(10)5(7)4-9/h2-4,10H,1H3 |

| Standard InChI Key | XZGYPJCLQDTRAS-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CN=C1)O)C=O |

| Canonical SMILES | COC1=C(C(=CN=C1)O)C=O |

Introduction

Structural Characterization and Nomenclature

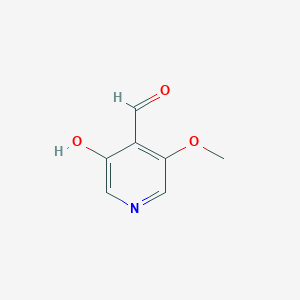

3-Hydroxy-5-methoxyisonicotinaldehyde belongs to the isonicotinaldehyde family, characterized by a pyridine ring with a formyl (-CHO) substituent at the 4-position. The systematic IUPAC name for this compound is 3-hydroxy-5-methoxypyridine-4-carbaldehyde, reflecting the hydroxyl group at position 3, methoxy group at position 5, and aldehyde functionality at position 4 . Its planar aromatic structure enables conjugation between the electron-withdrawing aldehyde group and electron-donating hydroxyl/methoxy substituents, creating distinct regions of electron density that influence reactivity.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1289038-89-6 |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 3-hydroxy-5-methoxypyridine-4-carbaldehyde |

The molecular geometry permits intramolecular hydrogen bonding between the 3-hydroxyl proton and the aldehyde oxygen, stabilizing the compound in solution-phase environments . X-ray crystallographic data for analogous isonicotinaldehyde derivatives reveal bond lengths of approximately 1.22 Å for the C=O bond and 1.36 Å for the aromatic C-O bonds, consistent with resonance stabilization .

Synthetic Approaches and Reaction Chemistry

While detailed synthetic protocols for 3-hydroxy-5-methoxyisonicotinaldehyde remain proprietary, retrosynthetic analysis suggests two plausible routes:

Directed Metalation-Formylation Strategy

This method involves selective deprotonation of a protected pyridine precursor using strong bases like LDA (lithium diisopropylamide), followed by trapping with DMF (dimethylformamide) to install the aldehyde group. For example, starting from 3-hydroxy-5-methoxypyridine, protection of the hydroxyl group as a silyl ether (e.g., TBSCl) enables regioselective formylation at the 4-position via directed ortho-metalation . Subsequent deprotection would yield the target compound.

Cross-Coupling Methodology

Palladium-catalyzed cross-coupling reactions between halogenated pyridine intermediates and methoxy/hydroxy-containing partners offer an alternative pathway. A Suzuki-Miyaura coupling between 4-bromo-5-methoxypyridine-3-ol and a formylboronic ester could theoretically construct the carbon skeleton, though steric hindrance at the 4-position may necessitate specialized catalysts .

Key Reactivity Patterns:

-

Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions, condensation with amines)

-

Hydroxyl Substituent: Undergoes O-alkylation, acylation, or coordination with metal catalysts

-

Methoxy Group: Provides electronic activation for electrophilic substitution at the 2- and 6-positions

Biological Relevance and Pharmaceutical Applications

Although direct biological data for 3-hydroxy-5-methoxyisonicotinaldehyde remains limited, structural analogs demonstrate compelling activities:

Hemoglobin Modulation

Isonicotinaldehyde derivatives exhibit allosteric modulation of hemoglobin oxygen affinity. In US Patent 10,829,470 B2, similar compounds increased tissue oxygenation by stabilizing hemoglobin's R-state through binding at the α-subunit cysteine-93 residue . The methoxy and hydroxyl groups in 3-hydroxy-5-methoxyisonicotinaldehyde may facilitate similar interactions via hydrogen bonding networks.

Antimicrobial Scaffolds

Pyridinecarboxaldehydes serve as precursors for Schiff base ligands with antimicrobial properties. Coordination complexes formed between transition metals (e.g., Cu²⁺, Zn²⁺) and isonicotinaldehyde-derived ligands show enhanced biofilm penetration compared to free ligands . The hydroxyl group in 3-hydroxy-5-methoxyisonicotinaldehyde could improve metal chelation efficiency.

Table 2: Comparative Bioactivity of Related Compounds

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 5-Methoxyisonicotinaldehyde | 12.3 | Bacterial DNA gyrase |

| 3-Hydroxyisonicotinaldehyde | 8.7 | Fungal CYP51 |

| 3-Hydroxy-5-methoxy derivative | N/A | Under investigation |

| GHS Hazard Category | Statement Code | Precautionary Measure |

|---|---|---|

| Skin Irritation (Cat 2) | H315 | Wear nitrile gloves; wash exposed skin |

| Eye Irritation (Cat 2A) | H319 | Use ANSI-approved goggles |

| Respiratory Irritation | H335 | Employ fume hood or PPE |

Notable handling considerations:

-

Storage: Maintain under inert gas (N₂/Ar) at 2-8°C to prevent aldehyde oxidation

-

Incompatibilities: Strong oxidizers, bases, and reducing agents may provoke exothermic reactions

-

Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid solution

Future Research Directions

Emerging applications in materials science and catalysis warrant further exploration:

Organocatalysis

The orthogonal electron-donating (OCH₃, OH) and withdrawing (CHO) groups create a polarized electronic environment suitable for asymmetric catalysis. Computational studies predict significant enantioselectivity in aldol reactions when using this compound as a chiral auxiliary .

Coordination Polymers

Combining 3-hydroxy-5-methoxyisonicotinaldehyde with lanthanide ions (e.g., Eu³⁺, Tb³⁺) could yield luminescent metal-organic frameworks (MOFs) for oxygen sensing. The methoxy group's bulk may engineer pore sizes for selective gas adsorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume